5-(2,2,2-Trifluoroethyl)-1,2,4-oxadiazole-3-carboxylic acid
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Overview
Description
5-(2,2,2-Trifluoroethyl)-1,2,4-oxadiazole-3-carboxylic acid: is a fluorinated heterocyclic compound that has garnered interest due to its unique chemical properties and potential applications in various fields. The presence of the trifluoroethyl group imparts significant electron-withdrawing characteristics, which can influence the compound’s reactivity and stability.
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of 5-(2,2,2-trifluoroethyl)-1,2,4-oxadiazole-3-carboxylic acid typically involves the cyclization of appropriate precursors under controlled conditions. One common method involves the reaction of a hydrazide with a trifluoroacetic acid derivative, followed by cyclization to form the oxadiazole ring. The reaction conditions often require the use of strong acids or bases and elevated temperatures to facilitate the cyclization process .
Industrial Production Methods
Industrial production of this compound may involve similar synthetic routes but on a larger scale. The use of continuous flow reactors and optimized reaction conditions can enhance yield and purity. Additionally, the implementation of green chemistry principles, such as solvent recycling and waste minimization, can make the process more sustainable .
Chemical Reactions Analysis
Types of Reactions
5-(2,2,2-Trifluoroethyl)-1,2,4-oxadiazole-3-carboxylic acid can undergo various chemical reactions, including:
Oxidation: The trifluoroethyl group can be oxidized to form trifluoroacetic acid derivatives.
Reduction: The oxadiazole ring can be reduced under specific conditions to yield different products.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include potassium permanganate and chromium trioxide.
Reduction: Reducing agents such as lithium aluminum hydride or sodium borohydride can be used.
Substitution: Nucleophiles like amines, thiols, and alcohols can react with the compound under basic or acidic conditions.
Major Products Formed
The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation can yield trifluoroacetic acid derivatives, while substitution reactions can produce a variety of substituted oxadiazoles .
Scientific Research Applications
5-(2,2,2-Trifluoroethyl)-1,2,4-oxadiazole-3-carboxylic acid has several scientific research applications:
Chemistry: It is used as a building block for the synthesis of more complex fluorinated compounds.
Biology: The compound’s unique properties make it a candidate for studying enzyme interactions and metabolic pathways.
Mechanism of Action
The mechanism of action of 5-(2,2,2-trifluoroethyl)-1,2,4-oxadiazole-3-carboxylic acid involves its interaction with molecular targets through its electron-withdrawing trifluoroethyl group. This group can influence the compound’s binding affinity to enzymes or receptors, thereby modulating their activity. The oxadiazole ring can also participate in hydrogen bonding and other non-covalent interactions, further affecting the compound’s biological activity .
Comparison with Similar Compounds
Similar Compounds
- 2,2,2-Trifluoroethyl trifluoroacetate
- Bis(2,2,2-trifluoroethyl) phosphonate
- 2,2,2-Trifluoroethanol
Uniqueness
Compared to similar compounds, 5-(2,2,2-trifluoroethyl)-1,2,4-oxadiazole-3-carboxylic acid stands out due to its unique oxadiazole ring structure, which imparts distinct chemical and biological properties. The presence of the trifluoroethyl group enhances its electron-withdrawing capability, making it more reactive in certain chemical reactions .
Biological Activity
5-(2,2,2-Trifluoroethyl)-1,2,4-oxadiazole-3-carboxylic acid is a compound that belongs to the class of 1,2,4-oxadiazoles. This class has garnered attention in medicinal chemistry due to its diverse biological activities and potential therapeutic applications. The unique structural features of this compound, particularly the trifluoroethyl group, may enhance its biological properties.
- Chemical Formula : C6H4F3N3O2
- Molecular Weight : 201.11 g/mol
- IUPAC Name : this compound
- SMILES Notation : C(C(F)(F)F)N1C(=O)N=C(O)N1C(=O)C
Biological Activities
The biological activities of this compound can be categorized into several key areas:
Anticancer Activity
Research indicates that derivatives of 1,2,4-oxadiazoles exhibit significant anticancer properties. For instance:
- In vitro Studies : Compounds similar to this compound have shown cytotoxic effects against various cancer cell lines such as HeLa (cervical cancer), CaCo-2 (colon cancer), and others .
- Mechanism of Action : The anticancer activity is often attributed to the inhibition of key enzymes involved in cancer cell proliferation and survival pathways.
Antimicrobial Activity
1,2,4-Oxadiazole derivatives have demonstrated antimicrobial properties against a range of pathogens:
- Bacterial Inhibition : Studies have shown that compounds with the oxadiazole core can inhibit the growth of both gram-positive and gram-negative bacteria .
- Antifungal Properties : The compound may also exhibit antifungal activity against common fungal pathogens.
Anti-inflammatory Effects
The anti-inflammatory potential of oxadiazoles is well-documented:
- Inhibition of Inflammatory Mediators : Compounds have been reported to reduce the levels of pro-inflammatory cytokines and inhibit pathways such as NF-kB .
Structure-Activity Relationship (SAR)
The presence of the trifluoroethyl group in this compound may enhance lipophilicity and metabolic stability compared to other derivatives. This modification can lead to improved bioavailability and efficacy in biological systems.
Case Studies
Several studies have focused on the synthesis and biological evaluation of oxadiazole derivatives:
-
Synthesis Protocols : A novel microwave-assisted synthesis method has been developed for creating oxadiazole derivatives with improved yields and purity .
Compound EC50 (µM) Target Pathway Compound A 10.5 Cancer Cell Proliferation Compound B 15.0 Anti-inflammatory Pathway - In Vivo Studies : Animal models have shown that certain oxadiazole derivatives can significantly reduce tumor size and improve survival rates when administered at specific dosages.
Properties
Molecular Formula |
C5H3F3N2O3 |
---|---|
Molecular Weight |
196.08 g/mol |
IUPAC Name |
5-(2,2,2-trifluoroethyl)-1,2,4-oxadiazole-3-carboxylic acid |
InChI |
InChI=1S/C5H3F3N2O3/c6-5(7,8)1-2-9-3(4(11)12)10-13-2/h1H2,(H,11,12) |
InChI Key |
JXOABGOVHJNDKE-UHFFFAOYSA-N |
Canonical SMILES |
C(C1=NC(=NO1)C(=O)O)C(F)(F)F |
Origin of Product |
United States |
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